molecular formula C29H30O12 B12764689 Amaropanin CAS No. 52811-25-3

Amaropanin

Cat. No.: B12764689
CAS No.: 52811-25-3
M. Wt: 570.5 g/mol
InChI Key: KOVJNHVDYMZQCP-WEWAHAGASA-N
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Description

Amaropanin is a naturally occurring compound found in certain medicinal plants. It is known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant interest in the scientific community due to its unique chemical structure and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amaropanin involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the core structure: This involves a series of condensation reactions to form the core structure of this compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques like chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Large-scale synthesis: Using industrial reactors to carry out the synthesis reactions.

    Continuous monitoring: Ensuring the reaction conditions are maintained for optimal yield.

    Purification and quality control: Employing large-scale chromatography and other purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Amaropanin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Amaropanin has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of complex molecules.

    Biology: Studied for its effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Amaropanin involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating signaling pathways: It influences various signaling pathways, leading to changes in gene expression and cellular responses.

    Inhibiting enzymes: this compound can inhibit certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Amaropanin is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Amarogentin and Swertiamarin share structural similarities with this compound.

    Uniqueness: this compound exhibits distinct biological activities and pharmacological properties that set it apart from other similar compounds.

Properties

CAS No.

52811-25-3

Molecular Formula

C29H30O12

Molecular Weight

570.5 g/mol

IUPAC Name

[(2R,3S,4S,5S,6S)-2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-hydroxy-6-(3-hydroxyphenyl)benzoate

InChI

InChI=1S/C29H30O12/c1-2-16-18-9-10-37-26(35)19(18)13-38-28(16)41-29-25(24(34)23(33)21(12-30)39-29)40-27(36)22-17(7-4-8-20(22)32)14-5-3-6-15(31)11-14/h2-8,11,13,16,18,21,23-25,28-34H,1,9-10,12H2/t16?,18?,21-,23+,24-,25-,28?,29+/m0/s1

InChI Key

KOVJNHVDYMZQCP-WEWAHAGASA-N

Isomeric SMILES

C=CC1C2CCOC(=O)C2=COC1O[C@@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=CC=C4O)C5=CC(=CC=C5)O

Origin of Product

United States

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